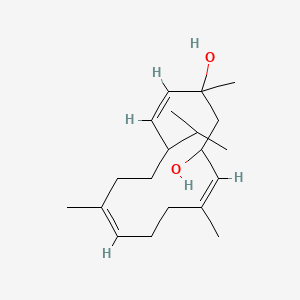
4,8,13-Cyclotetradecatriene-1,3-diol, 1,5,9-trimethyl-12-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,11-Cembratriene-4,6-diol is a cembranoid diterpene, primarily derived from tobacco plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . Its unique structure, characterized by a 14-carbon cembrane ring, makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11-Cembratriene-4,6-diol typically involves the extraction from tobacco leaves using solvents like acetone and ethanol. The compound is then purified through silica gel chromatography and high-performance liquid chromatography (HPLC) techniques . Additionally, synthetic routes have been developed, starting from precursors like 2,6,10-Dodecatrien-1-ol, and involving steps such as alkylation, reduction, and selective deprotection .
Industrial Production Methods: Industrial production of 2,7,11-Cembratriene-4,6-diol often leverages the natural abundance of the compound in tobacco plants. The extraction process is optimized for large-scale production, ensuring high yield and purity. Innovations in green chemistry have also been applied to make the extraction process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,7,11-Cembratriene-4,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form epoxides or reduced to yield alcohol derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products: The major products formed from these reactions include various derivatives of 2,7,11-Cembratriene-4,6-diol, such as epoxides, alcohols, and esters. These derivatives are often studied for their enhanced biological activities .
Scientific Research Applications
2,7,11-Cembratriene-4,6-diol has a wide range of applications in scientific research:
Mechanism of Action
2,7,11-Cembratriene-4,6-diol is part of the cembranoid family, which includes compounds like cembratriene-ol and cembratriene-diol. These compounds share a similar cembrane ring structure but differ in their functional groups and biological activities .
Comparison with Similar Compounds
Cembratriene-ol: Known for its anti-fungal and anti-insect activities.
Cembratriene-diol: Exhibits potent antitumor and neuroprotective properties.
Uniqueness: What sets 2,7,11-Cembratriene-4,6-diol apart is its dual role in both plant defense mechanisms and potential therapeutic applications in human medicine. Its ability to modulate multiple biological pathways makes it a versatile and valuable compound for further research .
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(4Z,8Z,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13- |
InChI Key |
RIVKDDXPCFBMOV-KEBCYCLUSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C(CC(/C=C\C(CC1)C(C)C)(C)O)O)/C |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















